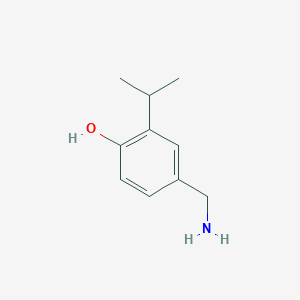

4-(Aminomethyl)-2-isopropylphenol

Description

Contextualization within the Broader Aminophenol Chemical Class

The chemical identity of 4-(Aminomethyl)-2-isopropylphenol is best understood by first examining its parent class, the aminophenols. Aminophenols are aromatic compounds that contain both a hydroxyl group and an amino group attached to a benzene (B151609) ring. wikipedia.org They exist as three primary isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318)—differentiated by the relative positions of the two functional groups. wikipedia.orgwikipedia.org These compounds are bifunctional, possessing the characteristics of both phenols and anilines. wikipedia.org

Aminophenols are typically crystalline solids, with 4-aminophenol appearing as a white or light yellow-brown powder. chemicalbook.comguidechem.com They exhibit moderate solubility in water and alcohols but are generally insoluble in nonpolar solvents like benzene and chloroform (B151607). chemicalbook.com Their dual functional nature makes them valuable intermediates in a wide array of chemical syntheses. guidechem.com For instance, 4-aminophenol is a crucial building block in the industrial production of the analgesic and antipyretic drug paracetamol (acetaminophen). wikipedia.orgguidechem.com It is also used in the manufacturing of dyes (such as azo and sulfur dyes), as a developing agent in black-and-white photography, and as an antioxidant. wikipedia.orgchemicalbook.comguidechem.com

The reactivity of aminophenols is governed by the interplay between the electron-donating hydroxyl and amino groups, which activates the aromatic ring towards electrophilic substitution. The specific isomer dictates the regioselectivity of these reactions. In this compound, the core structure is a 2,4-disubstituted phenol (B47542), with the further addition of the aminomethyl group adding another layer of chemical functionality.

Table 1: Physicochemical Properties of 4-Aminophenol

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇NO |

| Molar Mass | 109.128 g·mol⁻¹ wikipedia.org |

| Appearance | White or reddish-yellow crystals wikipedia.orgguidechem.com |

| Melting Point | 187.5 °C wikipedia.org |

| Boiling Point | 284 °C wikipedia.org |

| Water Solubility | 1.5 g/100 mL (20 °C) |

| Crystal Structure | Orthorhombic wikipedia.org |

Academic Significance as a Synthetic Scaffold and Research Probe

In modern chemical research, molecules like this compound are valued as synthetic scaffolds. A scaffold is a core molecular framework upon which more complex structures can be built. mdpi.com The utility of an amino acid or peptide as a scaffold, for example, stems from its biocompatibility and the rich options for functionalizing its side chains. mdpi.com Similarly, this compound offers multiple reactive sites—the phenolic hydroxyl, the amino group, and the activated aromatic ring—allowing chemists to introduce a variety of substituents and build diverse molecular libraries.

The aminomethyl group provides a nucleophilic handle for reactions such as acylation, alkylation, and Schiff base formation. For example, studies on other 4-aminophenol derivatives have shown that the amino group can be readily condensed with various aldehydes to form Schiff bases, which are themselves versatile intermediates and have been investigated for a range of biological activities. mdpi.com The phenolic hydroxyl group can be alkylated or acylated and also plays a crucial role in the molecule's electronic and potential antioxidant properties. The isopropyl group adds steric bulk and increases lipophilicity, which can be critical for modulating a molecule's interaction with biological targets.

Furthermore, aminophenol derivatives are increasingly being investigated as research probes, particularly for their antioxidant and biological signaling activities. The phenol moiety is a well-known structural alert for radical-scavenging activity. Research into novel aminomethyl derivatives of other substituted phenols, such as 4-methyl-2-prenylphenol, has demonstrated that the introduction of an aminomethyl group (via the Mannich reaction) can lead to compounds with significant antioxidant and Fe²⁺-chelating abilities. nih.gov Similarly, recent studies on ortho-aminophenol derivatives have identified them as potent inhibitors of ferroptosis, a form of regulated cell death involving iron-dependent lipid peroxidation. nih.gov These findings highlight the potential for this compound and its analogues to serve as probes for studying oxidative stress and related cellular pathways.

Table 2: Research Applications of Aminophenol Derivatives

| Derivative Type | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 4-Aminophenol Schiff Bases | Antimicrobial and Antidiabetic Agents | Synthesized compounds showed broad-spectrum antimicrobial activity and significant inhibition of α-amylase and α-glucosidase. mdpi.com | mdpi.com |

| Ortho-Aminophenol Derivatives | Ferroptosis Inhibitors | Derivatives showed remarkable activity against RSL3-induced ferroptosis, protecting against kidney and liver injury in animal models. nih.gov | nih.gov |

| Aminomethyl derivatives of 4-Methyl-2-prenylphenol | Antioxidants | A Mannich base with an octylaminomethyl group exhibited high radical-scavenging and Fe²⁺-chelating activity, inhibiting oxidative hemolysis. nih.gov | nih.gov |

Historical Development of Academic Inquiry into the Compound and Its Structural Relatives

The scientific investigation of aminophenols began with industrial applications. One of the earliest and most well-known uses for 4-aminophenol was as a photographic developing agent, famously marketed under the trade name "Metol" (as its N-methyl derivative) and "Rodinal". wikipedia.orgchemicalbook.com A 1945 patent highlights the early focus on creating new aminophenol derivatives with improved solubility for use in concentrated liquid photographic developers. google.com This era was characterized by a focus on the bulk chemical properties and practical applications of these compounds.

A significant shift in the academic and industrial inquiry into aminophenols occurred with the discovery of their utility as pharmaceutical intermediates. The synthesis of paracetamol from 4-aminophenol is a cornerstone of industrial organic chemistry and cemented the importance of this class of compounds in medicinal science. wikipedia.orgguidechem.com This spurred further research into the synthesis and application of a wide range of aminophenol derivatives.

In recent decades, academic inquiry has become more specialized. Research has moved beyond simple derivatives to the design of complex molecules where the aminophenol core acts as a key building block or pharmacophore. The development of synthetic methods to create substituted aminophenols, such as the isopropylation of phenol to produce 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273), has been a focus of industrial research to improve the efficiency of producing these valuable intermediates. google.comwikipedia.org Contemporary research, as seen in recent publications, now heavily investigates the nuanced biological activities of these compounds, exploring their potential as enzyme inhibitors, antioxidants, and modulators of complex biological pathways like ferroptosis. mdpi.comnih.govnih.gov This evolution reflects a broader trend in chemical science, moving from bulk applications to the rational design of molecules with highly specific functions.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(aminomethyl)-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,6,11H2,1-2H3 |

InChI Key |

WDTAWVMIQZOLTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Regioselective Synthesis Strategies for 4-(Aminomethyl)-2-isopropylphenol

Achieving regioselectivity is paramount in the synthesis of this compound to avoid the formation of unwanted isomers. Various strategies have been developed to control the position of the incoming aminomethyl group, ensuring the desired 4-substituted product.

Multi-Step Chemical Transformations for Targeted Synthesis

The construction of this compound often necessitates a multi-step synthetic sequence. libretexts.org This approach allows for the sequential introduction and modification of functional groups, providing a high degree of control over the final product's structure. These syntheses often begin with a readily available starting material, which is then systematically elaborated through a series of reactions to build the target molecule. The logic of multi-step synthesis involves analyzing the target structure and working backward (retrosynthesis) to identify key bond disconnections and suitable starting materials. libretexts.orgyoutube.com

Application of Alkylation, Nitration, and Reduction Sequences

A classic and effective route to this compound involves a three-step sequence of alkylation, nitration, and reduction.

Alkylation: The synthesis typically starts with the Friedel-Crafts alkylation of a phenol (B47542) with an isopropylating agent, such as propylene (B89431) or isopropanol, in the presence of an acid catalyst. wikipedia.org This reaction introduces the isopropyl group onto the phenol ring. While this can produce a mixture of isomers, reaction conditions can be optimized to favor the formation of 2-isopropylphenol (B134262). wikipedia.org

Nitration: The subsequent step is the regioselective nitration of 2-isopropylphenol. The directing effects of the hydroxyl and isopropyl groups guide the incoming nitro group primarily to the para-position. This step is crucial for establishing the correct substitution pattern.

Reduction: The final step involves the reduction of the nitro group to an amino group. This transformation is typically achieved using reducing agents like hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other chemical reducing agents. This reduction yields the desired 4-amino-2-isopropylphenol, which can then be further functionalized to the aminomethyl derivative if required.

Mannich-type Aminomethylation Reactions in Phenolic Systems

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. In the context of synthesizing this compound, a Mannich-type reaction can be employed to directly introduce the aminomethyl group onto the 2-isopropylphenol ring. nih.gov This reaction typically involves the condensation of 2-isopropylphenol with formaldehyde (B43269) and a primary or secondary amine (or ammonia).

The regioselectivity of the Mannich reaction on phenols is influenced by the directing effects of the existing substituents. For 2-isopropylphenol, the hydroxyl group strongly activates the ortho and para positions, while the isopropyl group also directs to these positions. The steric hindrance from the isopropyl group at the ortho position can favor substitution at the less hindered para position, leading to the desired 4-(aminomethyl) product. A study on 4-methyl-2-prenylphenol demonstrated the synthesis of new aminomethyl derivatives using this method. nih.gov

Exploration of Novel Catalytic and Flow Chemistry Approaches

Modern synthetic chemistry is increasingly turning towards more efficient and sustainable methodologies, such as novel catalysis and flow chemistry.

Catalytic Approaches: The development of new catalysts can significantly improve the efficiency and selectivity of the reactions involved in the synthesis of this compound. For instance, novel catalysts are being explored for the Friedel-Crafts alkylation and for the reduction of the nitro group. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have also become a staple in constructing complex organic molecules and could be adapted for the synthesis of precursors to the target compound. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.govpolimi.itthieme-connect.de A flow-based synthesis of this compound could involve pumping the starting materials through a series of reactors, each performing a specific transformation (e.g., nitration, reduction) under optimized conditions. This approach can lead to higher yields, reduced reaction times, and a smaller environmental footprint. nih.govpolimi.it

Precursor Compound Chemistry and Their Strategic Derivatization

Role of Isopropylphenol Isomers (e.g., 2-isopropylphenol, 4-isopropylphenol) as Starting Materials

The isomers of isopropylphenol, particularly 2-isopropylphenol and 4-isopropylphenol (B134273), are key starting materials for the synthesis of this compound. sigmaaldrich.comfishersci.camerckmillipore.comchemicalbook.comnih.govchemicalbook.com

2-Isopropylphenol: This isomer is the most direct precursor for the target molecule. sigmaaldrich.commerckmillipore.comnih.govchemicalbook.com Its structure already contains the required isopropyl group at the correct position relative to the hydroxyl group. The subsequent synthetic steps then focus on introducing the aminomethyl group at the para-position. The synthesis of 2-isopropylphenol itself can be achieved through the alkylation of phenol.

4-Isopropylphenol: While not the direct precursor, 4-isopropylphenol can also be utilized in the synthesis. wikipedia.orgfishersci.cachemicalbook.comguidechem.comsigmaaldrich.com However, this would require a more complex synthetic route, potentially involving the rearrangement of the isopropyl group or the introduction of the aminomethyl group followed by separation of isomers. The production of 4-isopropylphenol is well-established and often involves the alkylation of phenol with propylene. wikipedia.org

The availability and relative cost of these isomers can influence the choice of the synthetic route.

Table of Isopropylphenol Properties:

| Property | 2-Isopropylphenol | 4-Isopropylphenol |

| Synonyms | o-Cumenol, 2-(1-Methylethyl)phenol | p-Cumenol, p-Isopropylphenol |

| CAS Number | 88-69-7 sigmaaldrich.commerckmillipore.com | 99-89-8 wikipedia.orgfishersci.casigmaaldrich.com |

| Molecular Formula | C₉H₁₂O sigmaaldrich.com | C₉H₁₂O wikipedia.orgfishersci.ca |

| Molar Mass | 136.19 g/mol sigmaaldrich.com | 136.194 g/mol wikipedia.orgfishersci.ca |

| Appearance | Liquid sigmaaldrich.com | White solid wikipedia.org |

| Melting Point | 14-16 °C sigmaaldrich.com | 59-61 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 212-214 °C sigmaaldrich.com | 212-213 °C chemicalbook.comsigmaaldrich.com |

| Solubility in Water | Insoluble nih.gov | Slightly soluble fishersci.cachemicalbook.com |

This interactive table provides a quick comparison of the physical properties of the two key precursor isomers.

Controlled Functional Group Interconversions Leading to the Target Compound

Beyond direct aminomethylation, the synthesis of this compound can be envisioned through controlled functional group interconversions (FGI). FGI is a strategic approach in organic synthesis where one functional group is converted into another without altering the carbon skeleton. This allows for the use of different starting materials and reaction pathways to access the target molecule.

Several plausible FGI routes could be employed, starting from a 2-isopropylphenol derivative functionalized at the 4-position. These multi-step sequences offer alternative synthetic strategies.

A potential pathway involves the introduction of a nitrile group, which can then be reduced to the desired primary amine.

Cyanation: Starting with 4-bromo-2-isopropylphenol, a cyano group could be introduced via nucleophilic substitution using a cyanide salt.

Reduction: The resulting 4-cyano-2-isopropylphenol can then be reduced to this compound. This reduction can be achieved using various reducing agents, such as Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

Another viable FGI strategy could begin with a hydroxymethyl group.

Hydroxymethylation: 2-isopropylphenol could be hydroxymethylated at the para position to yield 4-(hydroxymethyl)-2-isopropylphenol.

Conversion to Halide: The hydroxyl group can be converted to a good leaving group, such as a halide (e.g., chloromethyl) using reagents like thionyl chloride. vanderbilt.edu

Amination: The resulting 4-(chloromethyl)-2-isopropylphenol can then be treated with ammonia (B1221849) to afford the final product via nucleophilic substitution.

A third route could involve the conversion of a carboxylic acid.

Carboxylation: Introduction of a carboxyl group at the para position of 2-isopropylphenol.

Amide Formation: Conversion of the carboxylic acid to a primary amide (carboxamide).

Reduction: Reduction of the amide to the corresponding primary amine using a strong reducing agent like LiAlH₄.

The following table summarizes these potential FGI pathways.

| Starting Material | Intermediate Functional Group | Key Reagents for Interconversion | Final Functional Group |

| 4-Bromo-2-isopropylphenol | Nitrile (-CN) | 1. KCN; 2. LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

| 2-Isopropylphenol | Hydroxymethyl (-CH₂OH) | 1. Reagents for hydroxymethylation; 2. SOCl₂; 3. NH₃ | Aminomethyl (-CH₂NH₂) |

| 2-Isopropylphenol | Carboxylic Acid (-COOH) | 1. Reagents for carboxylation; 2. SOCl₂, NH₃; 3. LiAlH₄ | Aminomethyl (-CH₂NH₂) |

This table presents theoretical pathways for the synthesis of this compound via functional group interconversions.

Green Chemistry Principles Applied to the Synthesis of Aminomethylphenols

The synthesis of aminomethylphenols, including this compound, can be significantly improved by applying the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com

The Mannich reaction, a primary route for synthesis, is inherently adaptable to greener approaches. organic-chemistry.org

| Green Chemistry Principle | Explanation | Application to Aminomethylphenol Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. yale.eduacs.org | Employing high-yield reactions like the Mannich reaction minimizes the formation of by-products and unreacted starting materials, thus preventing waste. |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org | The Mannich reaction is a condensation reaction that forms one molecule of water as a by-product. mdpi.com While not perfectly atom-economical, its one-pot nature is highly efficient. |

| 3. Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances with little or no toxicity to human health and the environment. yale.edu | Choosing less toxic starting materials and avoiding hazardous reagents. For example, using ammonia directly rather than more hazardous amine equivalents. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu | This principle relates to the final product's properties, which falls outside the scope of synthesis. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. yale.eduacs.org | Mannich reactions can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions, significantly reducing solvent waste. organic-chemistry.orgrjpn.org |

| 6. Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. yale.edu | Many Mannich reactions can be run at or near room temperature, reducing the energy input required for heating. libretexts.org |

| 7. Use of Renewable Feedstocks | A raw material should be renewable rather than depleting whenever technically and economically practicable. yale.edu | Phenol can be derived from lignin, a renewable biomass source. Isopropanol can also be produced through biological fermentation processes. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. yale.eduacs.org | The three-component, one-pot nature of the Mannich reaction often eliminates the need for protecting groups, reducing the number of synthetic steps and associated waste. organic-chemistry.orgacs.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu | The Mannich reaction is typically acid or base-catalyzed. The use of heterogeneous catalysts can simplify product purification and catalyst recycling. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. yale.edu | This principle relates to the final product's lifecycle, which is outside the scope of synthesis. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. yale.edu | In-process monitoring (e.g., via spectroscopy) can be used to optimize reaction conditions, maximize yield, and minimize by-product formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu | Using stable, less volatile reagents and solvents, and running reactions at ambient pressure reduces risks of explosions, fires, and releases. |

This table outlines the 12 Principles of Green Chemistry and their potential application in the synthesis of aminomethylphenols.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable, aligning with the modern imperatives of chemical manufacturing.

Chemical Derivatization and Structural Modification Strategies

Rational Design and Synthesis of 4-(Aminomethyl)-2-isopropylphenol Derivatives

The rational design of derivatives of this compound involves a targeted approach to synthesis, focusing on specific structural changes to achieve desired functionalities. This process considers the electronic and steric influence of the existing substituents to predict and control the outcomes of chemical reactions.

Systematic Modifications of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.

Common modifications include:

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides. This modification can create secondary or tertiary amines, altering the basicity and lipophilicity of the molecule.

N-Acylation: The amine can be readily converted to an amide by reacting it with acyl chlorides or anhydrides. orientjchem.orgnih.gov This transformation is a fundamental reaction for producing a variety of chemical precursors and is also used to protect the -NH group during multi-step syntheses. orientjchem.org The resulting amides are generally less basic than the parent amine and can participate in different biological interactions.

Mannich Reaction: As a secondary amine, derivatives of this compound can participate in Mannich reactions. This reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group and is a powerful tool for carbon-carbon bond formation. testbook.combyjus.comlibretexts.org The synthesis of aminomethyl derivatives through this pathway can produce what are known as Mannich bases. byjus.comslideshare.net Research on the structurally similar 4-methyl-2-prenylphenol has demonstrated the synthesis of new aminomethyl derivatives with secondary and tertiary amino groups via this method. nih.gov

Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones yields imines, also known as Schiff bases. These intermediates can be further reduced to form new secondary or tertiary amines, providing a route to a wide variety of N-substituted derivatives. libretexts.org

| Modification Type | Reagents | Product Class | Potential Impact |

| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Secondary/Tertiary Amine | Alters basicity, lipophilicity, and steric profile. |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl), Anhydrides | Amide | Reduces basicity, introduces hydrogen bonding capabilities. orientjchem.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Introduces diverse substituents from the carbonyl precursor. |

| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff Base) | Creates an intermediate that can be hydrolyzed or reduced. libretexts.org |

Electrophilic and Nucleophilic Substitutions on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. byjus.comquora.comvedantu.com The substituents on the ring direct incoming electrophiles to specific positions.

Directing Effects: The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comvedantu.comyoutube.com The isopropyl group is a weak activating group, also directing ortho and para. The aminomethyl group is weakly activating. In the this compound structure, the positions relative to the hydroxyl group are:

Position 2: ortho (occupied by isopropyl)

Position 3: meta

Position 4: para (occupied by aminomethyl)

Position 5: meta

Position 6: ortho Considering the combined directing effects, the most likely positions for electrophilic attack are positions 6 and, to a lesser extent, 3 and 5.

Common Electrophilic Substitutions:

Halogenation: Phenols are highly reactive and undergo halogenation, such as bromination, even without a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polysubstitution. mlsu.ac.in To achieve controlled monohalogenation at the available ortho or meta positions, milder conditions using solvents of low polarity like carbon disulfide or chloroform (B151607) at low temperatures would be employed. byjus.commlsu.ac.in

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group, primarily at the available ortho position (position 6). byjus.commlsu.ac.in The use of concentrated nitric acid often leads to oxidation and the formation of complex mixtures. byjus.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group. The position of substitution (ortho vs. para) can often be controlled by temperature, with lower temperatures favoring the ortho product. mlsu.ac.in

Nucleophilic Substitution: The electron-rich nature of the phenol (B47542) ring makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in the parent compound.

| Reaction | Reagent | Potential Product(s) |

| Bromination | Br₂ in CS₂ | 6-Bromo-4-(aminomethyl)-2-isopropylphenol |

| Nitration | Dilute HNO₃ | 4-(Aminomethyl)-2-isopropyl-6-nitrophenol |

| Sulfonation | H₂SO₄ (low temp) | 5-(Aminomethyl)-3-isopropyl-2-hydroxybenzenesulfonic acid |

Stereochemical Control in Derivative Synthesis

The parent compound, this compound, is achiral. However, stereocenters can be introduced through derivatization, necessitating stereochemical control to isolate specific isomers. The biological activity of chiral molecules often depends on the absolute configuration of their stereogenic centers.

Introduction of Chirality: A chiral center can be created at the benzylic carbon (the -CH₂- of the aminomethyl group) or at the nitrogen atom. For example, replacing one of the hydrogen atoms on the benzylic carbon with a different substituent would make that carbon a stereocenter.

Strategies for Stereocontrol:

Asymmetric Reduction: A common strategy involves the synthesis of a prochiral imine precursor, followed by asymmetric reduction. The reduction of the C=N double bond can be achieved with high enantioselectivity using chiral catalysts. libretexts.org Methodologies include catalytic hydrogenation with chiral metal complexes (e.g., Iridium or Ruthenium-based) or asymmetric transfer hydrogenation. libretexts.orgrsc.org The use of trichlorosilane (B8805176) catalyzed by chiral Lewis bases is another well-established method for the stereoselective reduction of imines to obtain enantio-enriched amines. nih.gov

Use of Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to the molecule to direct a subsequent reaction. core.ac.uk After the stereoselective transformation, the auxiliary is removed. This method can achieve high levels of stereocontrol. acs.org For example, an imine can be formed using a chiral amine (like (R)-methylbenzylamine), which then directs the reduction before being cleaved off. core.ac.ukacs.org

Development of Diversification Libraries for Academic Screening and Research

To explore the potential applications of this compound derivatives, libraries of structurally related compounds can be synthesized and screened. Combinatorial chemistry provides a powerful set of tools for this purpose, enabling the rapid generation of a large number of compounds. nih.gov

Phenolic compounds serve as useful templates for creating diverse chemical libraries. acs.org Strategies for library generation from a this compound scaffold could involve:

Parallel Amide Synthesis: The primary amine can be reacted with a diverse set of carboxylic acids or acyl chlorides in a parallel format (e.g., in a 96-well plate) to generate a library of amides. Solid-phase synthesis, where the phenol is attached to a resin, can facilitate purification. mdpi.orgacs.org

Parallel Reductive Amination: A library of diverse aldehydes can be reacted with the parent amine, followed by a reducing agent, to create a library of secondary amines.

Ring Substitution Library: A core set of N-protected this compound derivatives could be subjected to a variety of electrophilic substitution reactions in parallel to explore modifications to the phenolic ring.

These libraries can then be used for high-throughput screening (HTS) to identify compounds with interesting biological or material properties. selleckchem.com

Synthetic Accessibility and Ligand Design Considerations for Derivative Development

The practical development of derivatives is governed by both the ease of their synthesis and the principles of rational design for a specific function, such as acting as a ligand for a biological target. nih.gov

Synthetic Accessibility: The term "synthetic accessibility" refers to how easily a compound can be synthesized. researchgate.net The starting material, 2-isopropylphenol (B134262), is commercially available and can be produced by the alkylation of phenol with propylene (B89431) or isopropanol. sigmaaldrich.comt3db.ca The synthesis of 4-aminophenol (B1666318) derivatives, which are structurally related, has been explored from various starting materials, indicating the general feasibility of synthetic routes in this chemical space. dtic.milmdpi.comnih.govrasayanjournal.co.indigitellinc.com However, challenges can arise, particularly in controlling regioselectivity during ring substitutions and achieving high yields in multi-step sequences. nih.gov The choice of catalysts and reaction conditions is crucial for efficient synthesis. tandfonline.com

Ligand Design Considerations: When designing derivatives to act as ligands for biological targets (e.g., proteins, enzymes), several factors must be considered. researchgate.netnih.gov The goal is to create a molecule that binds to the target with high affinity and selectivity. nih.gov

Pharmacophore Elements: The core structure of this compound contains key pharmacophore elements: a hydrophobic isopropyl group, a hydrogen-bond donating/accepting hydroxyl group, and a basic/hydrogen-bond donating aminomethyl group.

Structural Modifications for Binding:

The aminomethyl group can be modified to introduce new hydrogen bond donors/acceptors or charged groups to interact with specific amino acid residues in a binding pocket.

The phenolic hydroxyl is a critical interaction point. Its position and acidity can be fine-tuned by adding substituents to the ring.

The isopropyl group provides a hydrophobic anchor, which can be important for binding to nonpolar regions of a target. Its size and shape could be altered to optimize this interaction.

Computational Design: Modern drug design often employs computational methods to predict how a designed ligand will bind to its target, helping to prioritize which derivatives to synthesize. nih.gov This involves docking studies and the calculation of binding affinities.

By combining knowledge of synthetic feasibility with rational ligand design principles, researchers can efficiently develop novel derivatives of this compound for a wide range of scientific applications. nih.govacs.org

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Determinants Governing Chemical and Biological Activities

The substituents on the phenolic ring of 4-(Aminomethyl)-2-isopropylphenol significantly influence its molecular interactions. The hydroxyl (-OH) group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. The aminomethyl (-CH2NH2) group, with its basic nitrogen atom, can participate in ionic interactions and hydrogen bonding. The isopropyl group, being a bulky and non-polar substituent, influences the molecule's lipophilicity and steric interactions with target sites.

In related phenolic compounds, the number and position of hydroxyl groups, as well as the presence of other substituents, have a major impact on their antioxidant effectiveness. mdpi.com For instance, in para-aminophenol derivatives, the amino and hydroxyl groups being in the para position to each other is crucial for their biological activity. youtube.comyoutube.comyoutube.com Removing the hydroxyl group from paracetamol, a related structure, results in a more toxic compound. youtube.comyoutube.com Furthermore, the acidity of the hydroxyl function in aminophenols is reduced by the presence of the amino group on the benzene (B151609) ring. researchgate.net

The electron-donating nature of the amino group in para-aminophenol makes it a stronger base than phenol (B47542). quora.com This increased basicity, along with the steric hindrance from the adjacent isopropyl group, can modulate the binding affinity and selectivity of this compound for its biological targets. Studies on 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position lower the pKa of both the quinoline (B57606) ring nitrogen and the side chain's tertiary amino nitrogen, which in turn affects their antiplasmodial activity. nih.govresearchgate.net

| Substituent | Position | Electronic Effect | Potential Influence on Molecular Interaction |

|---|---|---|---|

| -OH (Hydroxyl) | 1 | Electron-donating, acidic | Hydrogen bond donor/acceptor, potential for metal chelation. |

| -CH(CH3)2 (Isopropyl) | 2 | Weakly electron-donating, bulky | Steric hindrance, increased lipophilicity, van der Waals interactions. |

| -CH2NH2 (Aminomethyl) | 4 | Electron-donating (by resonance), basic | Hydrogen bond donor/acceptor, potential for ionic interactions. |

The conformational flexibility of the aminomethyl side chain is a critical factor in how this compound recognizes and binds to receptors or other biological targets. The rotation around the single bonds allows the molecule to adopt various spatial arrangements, one of which will be the most favorable for binding to a specific site. This "induced fit" is a common phenomenon in drug-receptor interactions. nih.gov

The ability of a molecule to adopt a specific conformation to fit into a binding pocket is crucial for its biological activity. For instance, the transactivation domain of the androgen receptor is structurally flexible and folds into a stable conformation upon interacting with other proteins. nih.gov This highlights the importance of conformational changes in molecular recognition. The isopropyl group, due to its size, can restrict the rotational freedom of the molecule and may favor certain conformations that are either beneficial or detrimental to binding with a particular target.

Fundamental Mechanistic Investigations of this compound and Its Derivatives

Understanding the fundamental mechanisms through which this compound exerts its effects is key to appreciating its potential applications. This involves studying its interactions with biological macromolecules and its chemical reaction pathways.

Phenolic compounds are known to interact with a variety of biological macromolecules. Their antioxidant activity, for example, often involves neutralizing free radicals through hydrogen atom transfer or single electron transfer. researchgate.netnih.govresearchgate.net The hydroxyl group on the phenol ring is central to this activity.

Studies on other aminophenol derivatives have shown they can interact with DNA. mdpi.comnih.govelsevierpure.comresearchgate.net Some derivatives have been observed to cause hyperchromism, suggesting an interaction with the DNA structure, potentially through electrostatic binding or partial uncoiling of the helix. mdpi.com p-Aminophenol itself has been shown to inhibit DNA synthesis and alter DNA structure. nih.gov The aminomethyl group in this compound could potentially engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Interactions with proteins are also a key aspect of the biological activity of phenolic compounds. Phenolic lipids have been reported to inhibit membrane proteins like Ca2+-ATPase. nih.gov The specific binding to enzymes can lead to either inhibition or activation, depending on the nature of the interaction.

The chemical reactivity of this compound is largely dictated by the phenolic hydroxyl group and the aminomethyl group. Phenols can undergo oxidation to form phenoxyl radicals, which can then participate in further reactions. The presence of the aminomethyl group can influence these oxidation pathways.

Phenolic compounds can undergo metabolic transformations in biological systems, sometimes leading to the formation of more lipophilic and biologically active metabolites. pnas.org For instance, p-aminophenol is known to be unstable in the presence of air and can undergo rapid oxidation to form colored products. researchgate.net The study of transient intermediates, such as radicals or quinone-like species, is crucial for understanding the full scope of the compound's chemical behavior and potential biological effects. The antioxidant mechanism of phenolic lipids may involve the formation of an intermediate, 1,2,4-trihydroxy-6-alkylbenzene, which can then be oxidized to more effective antioxidant quinones. nih.gov

Comparative SAR Analysis with Related Phenolic and Aminophenolic Scaffolds

To better understand the unique properties of this compound, it is useful to compare its structure-activity relationships with those of other phenolic and aminophenolic compounds.

Simple phenolic compounds and phenolic acids form the basic structures from which more complex molecules are derived. numberanalytics.com The addition of an amino group, as in the case of aminophenols, introduces basicity and additional hydrogen bonding capabilities, which can significantly alter biological activity. researchgate.net

In comparison to paracetamol (acetaminophen), which has an acetylated amino group, this compound has a primary aminomethyl group. This difference in the amino substituent can lead to variations in activity and toxicity. For instance, acetylation of the amino group in p-aminophenol to form paracetamol reduces its toxicity. youtube.com

The presence of the isopropyl group also distinguishes this compound from simpler aminophenols. This lipophilic group can enhance membrane permeability and lead to different interactions with hydrophobic pockets in proteins.

| Compound Scaffold | Key Structural Features | General Activity Profile |

|---|---|---|

| Simple Phenols | -OH group on a benzene ring | Antioxidant, antimicrobial. nih.gov |

| Phenolic Acids | -OH and -COOH groups on a benzene ring | Antioxidant, anti-inflammatory. |

| Aminophenols | -OH and -NH2 groups on a benzene ring | Analgesic, antipyretic precursors, photographic developers. researchgate.netpharmacy180.com |

| This compound | -OH, -CH2NH2, and isopropyl groups | Expected to have a unique profile combining features of aminophenols and alkylphenols. |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 4-(Aminomethyl)-2-isopropylphenol.

Electronic Structure and Reactivity: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. For a substituted phenol (B47542), the HOMO is often localized on the electron-rich phenol ring and the hydroxyl group, while the LUMO may be distributed across the aromatic system and the aminomethyl substituent.

These calculations can also generate an electrostatic potential map, which visualizes the electron density around the molecule. This map would identify electron-rich (nucleophilic) regions, such as the phenolic oxygen and the amino nitrogen, and electron-poor (electrophilic) regions, providing a roadmap for its potential chemical reactions.

Spectroscopic Predictions: Quantum chemical calculations can predict various types of spectra, which can be used to confirm the structure of the molecule. For instance, theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to validate a synthesis.

The table below illustrates the types of data that would be generated from quantum chemical calculations for a molecule like this compound.

| Calculated Property | Description | Potential Finding for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Would likely indicate the phenolic ring and hydroxyl group as primary sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Would show potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity compared to a molecule with a larger gap. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Would quantify the polarity arising from the hydroxyl and aminomethyl functional groups. |

| Vibrational Frequencies | Theoretical prediction of molecular vibrations corresponding to IR spectral peaks. | Would help in identifying characteristic bond stretches (e.g., O-H, N-H, C-N, aromatic C-H). |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery. nih.gov

Molecular Docking: This technique involves predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex. The process generates a "docking score," which estimates the binding affinity. For this compound, a researcher would dock the molecule into the active site of a chosen enzyme or receptor to hypothesize its potential as an inhibitor or activator. The results would highlight key interactions, such as hydrogen bonds between the molecule's hydroxyl or amino groups and amino acid residues in the target protein.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and behavior of the ligand-protein complex over time. mdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the interaction. An MD simulation could reveal how this compound and its target protein adjust their shapes to accommodate each other and would provide a more refined estimate of the binding energy and stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., its size, polarity, and electronic properties) to a measured activity (e.g., how effectively it inhibits an enzyme).

To develop a QSAR model for derivatives of this compound, a researcher would first need experimental data on the biological activity of a set of structurally similar compounds. Then, various molecular descriptors for each compound would be calculated. Finally, statistical methods would be used to build a model that could predict the activity of new, unsynthesized derivatives. This approach allows for the rapid screening of virtual compounds to prioritize which ones should be synthesized and tested in the lab.

In Silico Design and Virtual Screening of Novel Derivatives for Research Applications

In silico design and virtual screening leverage the power of modern computing to search vast chemical libraries for molecules with desired properties, dramatically accelerating the pace of discovery. nih.govnih.gov

Virtual Screening: This process involves computationally screening large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. Using the 3D structure of a target protein, millions of compounds can be docked into the active site virtually. This process filters the library down to a manageable number of promising "hits" for further experimental testing. The structure of this compound could serve as a starting point or "fragment" in such a screening campaign.

In Silico Design of Novel Derivatives: This is a more targeted approach where new molecules are designed based on an understanding of the ligand-target interactions. For example, after docking this compound into a target protein, a computational chemist might identify an empty pocket in the binding site. The chemist could then rationally design new derivatives of the original molecule with additional functional groups intended to fill that pocket, thereby increasing binding affinity and specificity. These new designs are then evaluated using the computational methods described above before any synthesis is attempted.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Aminomethyl)-2-isopropylphenol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 6.6-7.0 ppm. The benzylic protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet at approximately δ 3.6-3.8 ppm. The methine proton (-CH) of the isopropyl group would likely be observed as a septet around δ 3.1-3.3 ppm, while the methyl protons (-CH₃) of the isopropyl group would appear as a doublet at about δ 1.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring would resonate in the aromatic region (δ 115-155 ppm). The benzylic carbon of the aminomethyl group is anticipated around δ 45-50 ppm. The methine carbon of the isopropyl group would likely appear at δ 25-30 ppm, and the equivalent methyl carbons of the isopropyl group would show a signal around δ 20-25 ppm.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for more detailed structural assignment. COSY experiments would reveal correlations between coupled protons, for instance, between the methine and methyl protons of the isopropyl group. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Below is an interactive table summarizing the expected NMR data for this compound.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.6-7.0 | 115-155 | Multiplet |

| Aminomethyl Protons (-CH₂NH₂) | 3.6-3.8 | 45-50 | Singlet |

| Isopropyl Methine Proton (-CH) | 3.1-3.3 | 25-30 | Septet |

| Isopropyl Methyl Protons (-CH₃) | ~1.2 | 20-25 | Doublet |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to its molecular weight plus the mass of a proton.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more detailed structural information and for the analysis of complex mixtures, LC-MS/MS is utilized. After separation by liquid chromatography, the parent ion of this compound can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a unique fingerprint of the molecule. Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the isopropyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Reaction Monitoring

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound and can be used to monitor the progress of its synthesis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the primary amine. C-H stretching vibrations of the aromatic ring and the isopropyl group would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, which contains a chromophoric phenolic ring, would show absorption maxima in the ultraviolet region. These absorptions are due to π-π* electronic transitions within the benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

The following table summarizes the expected spectroscopic data for the functional groups of this compound.

| Functional Group | IR Absorption (cm⁻¹) | Description |

| Phenolic O-H & Amine N-H | 3200-3600 | Broad stretching vibrations |

| Aromatic & Aliphatic C-H | 2850-3100 | Stretching vibrations |

| Aromatic C=C | 1450-1600 | Stretching vibrations |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation of Complex Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method. The purity of the compound is determined by the relative area of its peak in the chromatogram.

Gas Chromatography (GC): While this compound itself may have limited volatility for direct GC analysis, it can be derivatized to increase its volatility and thermal stability. For instance, the hydroxyl and amino groups can be silylated. GC analysis can then provide high-resolution separation and accurate quantification of the compound and any volatile impurities.

Advanced hyphenated analytical techniques (e.g., LC-NMR, GC-MS, XRF) for detailed compositional and interaction analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is a powerful tool for the identification of volatile components in a sample. After separation by GC, each eluting compound is directly introduced into the mass spectrometer, providing both retention time data and a mass spectrum for confident identification. This is particularly useful for analyzing reaction mixtures and identifying byproducts in the synthesis of this compound, especially after derivatization.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation capabilities of HPLC with the structural elucidation power of NMR. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is invaluable for the analysis of complex mixtures and for the identification of unknown impurities.

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. While not typically used for primary structural elucidation of an organic compound, it can be employed to detect the presence of any inorganic impurities or catalysts that may be present in a sample of this compound.

Exploration of Research Applications and Future Directions

Utility as a Probe and Scaffold in Investigating Biological Mechanisms (e.g., enzyme modulators, protein interaction studies)

The development of chemical probes is a cornerstone of chemical biology, enabling the investigation of protein function and biological pathways in their native environments. mskcc.org These small molecules are designed to interact with specific biological targets, such as enzymes or protein-protein interfaces, thereby modulating their activity and allowing researchers to dissect complex cellular processes. bohrium.commdpi.com The 4-(aminomethyl)-2-isopropylphenol scaffold is well-suited for the generation of such probes.

The phenolic hydroxyl and aminomethyl groups provide convenient handles for chemical modification, allowing for the attachment of various functional groups, reporter tags (like fluorophores or biotin), or reactive moieties for covalent labeling. mdpi.com For instance, the amino group can be acylated, alkylated, or used in reductive amination to introduce diverse substituents that can influence binding affinity and selectivity for a target protein. The phenolic hydroxyl can be etherified or esterified to further tune the molecule's properties.

This versatility makes this compound an attractive starting point for developing modulators of enzyme activity. By designing derivatives that mimic the substrate or bind to allosteric sites, researchers can create potent and selective enzyme inhibitors or activators. These probes are instrumental in validating enzymes as potential drug targets and in studying their roles in disease pathogenesis.

Furthermore, the study of protein-protein interactions (PPIs) has emerged as a critical area in drug discovery, as aberrant PPIs are implicated in numerous diseases. nih.gov Small molecules that can disrupt or stabilize these interactions are of significant interest. nih.govnih.gov The this compound core can be elaborated into larger, more complex structures designed to bind to the often large and flat interfaces involved in PPIs. The strategic placement of functional groups on this scaffold can create molecules that specifically target "hot spots" on protein surfaces, leading to the disruption of disease-relevant protein complexes.

Role as a Versatile Intermediate in Advanced Organic Synthesis and Materials Science

Beyond its applications in chemical biology, this compound serves as a valuable building block in advanced organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a wide range of chemical transformations. This dual reactivity enables its incorporation into more complex molecular architectures through reactions such as amide bond formation, N-alkylation, O-alkylation, and Mannich-type reactions.

The presence of the isopropyl group and the substitution pattern on the aromatic ring also influence its reactivity and the properties of the resulting molecules. These features can be exploited to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.

In the realm of materials science, phenolic compounds are widely used in the development of polymers and functional materials. The reactivity of the phenolic hydroxyl group of this compound makes it a suitable monomer for the synthesis of phenolic resins, polyethers, and polyesters. The incorporation of the aminomethyl group can impart unique properties to these materials, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. This opens up possibilities for creating materials with tailored properties for applications in coatings, adhesives, and composites. The conjugation of phenolic compounds to proteins is also a strategy to enhance the biological activities and applications of proteins. nih.gov

Development of Novel Research Tools and Chemical Biology Probes

The creation of novel research tools is a continuous endeavor in chemical biology, aimed at providing more sophisticated ways to probe and manipulate biological systems. mskcc.org Building upon the concept of this compound as a scaffold, researchers can develop a new generation of chemical probes with enhanced capabilities.

One area of development is the design of "activity-based probes" (ABPs). These probes typically contain a reactive group ("warhead") that forms a covalent bond with the target protein, allowing for its specific and irreversible labeling. The this compound scaffold can be functionalized with various warheads to target specific classes of enzymes, such as serine hydrolases or cysteine proteases.

Another avenue is the development of photo-affinity probes. These probes incorporate a photo-reactive group that, upon irradiation with light, forms a covalent bond with the target protein. This technique is particularly useful for identifying the direct binding partners of a small molecule within a complex biological sample. The this compound core can be readily modified to include such photo-reactive moieties.

Furthermore, the principles of fragment-based drug discovery can be applied. Small, simple molecules ("fragments") that bind weakly to a target are identified and then linked together or grown to create more potent and selective ligands. The this compound structure represents a potential fragment that can be further elaborated to develop high-affinity binders for various protein targets.

Emerging Research Areas and Unexplored Chemical Reactivities of this compound

While the fundamental reactivity of the amino and hydroxyl groups of this compound is well-understood, there remain unexplored areas of its chemical reactivity that could lead to novel applications.

For example, the ortho-position to the hydroxyl group is activated towards electrophilic aromatic substitution, which could be exploited to introduce additional functional groups onto the aromatic ring. This could lead to the synthesis of new derivatives with unique biological activities or material properties.

The development of new catalytic methods could also unlock novel transformations of this molecule. For instance, catalytic C-H activation could allow for the direct functionalization of the isopropyl group or other positions on the aromatic ring, providing access to a wider range of derivatives that are not easily accessible through traditional synthetic methods.

Emerging research may also focus on the self-assembly properties of this compound derivatives. The combination of hydrogen-bonding donors and acceptors, along with the potential for π-π stacking of the aromatic rings, could lead to the formation of supramolecular structures with interesting properties and applications in areas such as drug delivery and nanotechnology.

Methodological Advancements in the Study and Application of Aminomethylated Phenols

The broader class of aminomethylated phenols, to which this compound belongs, is of significant interest in various scientific fields. Advances in analytical and synthetic methodologies will continue to drive their study and application.

Table 1: Methodological Advancements in the Study of Aminomethylated Phenols

| Methodology | Description | Potential Impact on this compound Research |

| High-Throughput Synthesis | Automated or parallel synthesis techniques to rapidly generate large libraries of derivatives. | Enables the rapid exploration of structure-activity relationships for developing new probes and materials. |

| Advanced Spectroscopic Techniques | Techniques like 2D-NMR, X-ray crystallography, and cryo-electron microscopy. | Provides detailed structural information on how derivatives of this compound interact with their biological targets. |

| Computational Modeling | Molecular docking, molecular dynamics simulations, and quantum mechanics calculations. | Aids in the rational design of new probes and materials by predicting binding affinities and reaction pathways. |

| "Omics" Technologies | Genomics, proteomics, and metabolomics approaches. | Allows for the systems-level investigation of the biological effects of this compound-based probes. |

| Sustainable Chemistry | Development of greener synthetic routes using environmentally benign reagents and solvents. | Reduces the environmental impact of synthesizing this compound and its derivatives. |

Recent advancements in extraction techniques for phenolic compounds, such as enzyme-assisted and microwave-assisted extraction, are making these compounds more accessible from natural sources. mdpi.com Furthermore, new methods for conjugating phenolic compounds to proteins and other macromolecules are expanding their potential applications. nih.gov As these methodologies continue to evolve, so too will the depth of our understanding and the breadth of applications for aminomethylated phenols like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-2-isopropylphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation followed by reduction. For example, a similar chiral aminophenol derivative was prepared by condensing a substituted ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) with an amine precursor, followed by sodium borohydride reduction in tetrahydrofuran/ethanol (1:1 v/v) at 273 K . Key optimization steps include:

- Temperature control : Maintaining low temperatures during reduction to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.

- Purification : Thin-layer chromatography (chloroform) or recrystallization (n-hexane) improves purity .

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temp. | 273 K (reduction step) |

| Solvent System | THF/ethanol (1:1 v/v) |

| Reducing Agent | NaBH₄ (5 equiv.) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aminomethyl and isopropyl groups. For example, the methyl protons in the isopropyl group typically appear as a septet (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen bonding (e.g., O–H⋯N interactions observed in analogous compounds at 2.647 Å) .

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with methanol/water gradients.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Ligand Parameterization : Use GAFF force field parameters (AMBER suite) to model the compound’s geometry and charge distribution .

- Docking Simulations : Dock the compound into target protein active sites (e.g., urokinase-type plasminogen activator) using Autodock Vina. Analyze binding affinity (ΔG) and hydrogen-bond interactions .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability. Tools like GROMACS or NAMD are recommended .

- Data Contradiction Note : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate predictions with SPR (surface plasmon resonance) binding assays.

Q. What strategies resolve contradictions in reported antimicrobial activity data for structurally similar aminophenols?

- Methodological Answer :

- Structural-Activity Analysis : Compare substituent effects (e.g., electron-donating isopropyl vs. electron-withdrawing chloro groups) using Hammett plots .

- Bioassay Standardization : Control variables like bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and solvent (DMSO ≤1% v/v). For example, 4-isopropyl-m-cresol showed variable MICs against E. coli due to lipid membrane permeability differences .

- Mechanistic Studies : Use fluorescence microscopy to track compound localization in bacterial cells.

Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound?

- Methodological Answer :

- Crystallographic Analysis : X-ray structures of analogous compounds reveal O–H⋯N hydrogen bonds (2.6–2.8 Å), stabilizing the planar conformation and reducing oxidation susceptibility .

- Thermodynamic Studies : Calculate bond dissociation energies (BDE) via DFT (B3LYP/6-311++G**). Intramolecular H-bonds lower BDE by ~10 kcal/mol compared to non-H-bonded analogs.

- Reactivity Tests : Compare oxidation rates (e.g., with KMnO₄) in H-bonded vs. deuterated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.